molecular formula C23H25N3O2 B2478479 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide CAS No. 921807-59-2

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide

Cat. No. B2478479
CAS RN: 921807-59-2
M. Wt: 375.472
InChI Key: PRZAHAUWENTICV-UHFFFAOYSA-N
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Description

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide, also known as MPQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide for lab experiments is its potent anti-proliferative activity against cancer cells. This makes it a promising candidate for further preclinical and clinical studies. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer therapies.
One of the limitations of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide for lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in some experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide and to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide with greater purity. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide and to identify potential drug targets for cancer therapy.
Another area of interest is the development of novel drug delivery systems for 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide. This could involve the use of nanoparticles or other targeted drug delivery systems to improve the efficacy of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide in vivo. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide as a potential cancer therapy.

Synthesis Methods

The synthesis of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves the reaction of 8-hydroxyquinoline with 3-methylpiperidine and N-phenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide with high purity.

Scientific Research Applications

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-7-6-14-26(15-17)21-13-12-18-8-5-11-20(23(18)25-21)28-16-22(27)24-19-9-3-2-4-10-19/h2-5,8-13,17H,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZAHAUWENTICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide

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